molecular formula C7H10N2O B1505355 2,5-Dimethyl-4-pyridinamine 1-oxide CAS No. 89943-06-6

2,5-Dimethyl-4-pyridinamine 1-oxide

Cat. No.: B1505355
CAS No.: 89943-06-6
M. Wt: 138.17 g/mol
InChI Key: AVHVEAHLIIHSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyl-4-pyridinamine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Its structure features a pyridine ring substituted with methyl groups at the 2- and 5-positions, an amine group at the 4-position, and an oxygen atom at the 1-position (N-oxide group). This unique arrangement confers distinct electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .

Synthesis: The compound is synthesized via oxidation of its precursor, 2,5-dimethyl-4-aminopyridine, using selenium dioxide (SeO₂) in the presence of a peroxide (e.g., tert-butyl hydroperoxide, TBHP). Key steps include:

Reaction optimization by varying solvents (e.g., chloroform, ethanol) and peroxide types.

Purification via silica gel column chromatography after extraction with CHCl₃ .

Optimal conditions (from ):

Parameter Optimal Condition Yield (%)
Solvent Chloroform 78
Peroxide TBHP 82
Molar ratio (SM:SeO₂) 1:1.2 85

Properties

CAS No.

89943-06-6

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-hydroxy-2,5-dimethylpyridin-4-imine

InChI

InChI=1S/C7H10N2O/c1-5-4-9(10)6(2)3-7(5)8/h3-4,8,10H,1-2H3

InChI Key

AVHVEAHLIIHSCK-UHFFFAOYSA-N

SMILES

CC1=CC(=N)C(=CN1O)C

Canonical SMILES

CC1=CC(=N)C(=CN1O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4-Aminopyridine 1-oxide

  • Structure : Lacks methyl groups at 2- and 5-positions.
  • Synthesis : Typically uses hydrogen peroxide (H₂O₂) in acetic acid instead of SeO₂/TBHP.
  • Reactivity : Lower steric hindrance allows faster nucleophilic substitution but reduced thermal stability compared to 2,5-dimethyl derivative .

B. 2,6-Lutidine 1-oxide

  • Applications : Primarily a ligand in metal complexes. Less basic than 2,5-dimethyl-4-pyridinamine 1-oxide due to the absence of an electron-donating amine group.

C. Lepidine 1-oxide (4-Methylquinoline 1-oxide)

  • Structure: Quinoline-based N-oxide with a methyl group at the 4-position.
  • Synthesis : Requires harsher conditions (e.g., higher SeO₂ ratios) due to aromatic ring rigidity. Lower yield (60–65%) compared to pyridine-based analogues .
Reactivity and Stability
Compound Oxidation Stability Nucleophilic Reactivity Thermal Decomposition (°C)
This compound High Moderate 220–225
4-Aminopyridine 1-oxide Moderate High 190–195
2,6-Lutidine 1-oxide High Low 240–245

Key Findings :

  • The methyl groups in this compound enhance steric protection of the N-oxide group, improving thermal stability over non-methylated analogues.
  • The amine group at the 4-position increases electron density, making it more reactive in coordination chemistry than 2,6-lutidine 1-oxide .

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